BPR1M97

Descripción general

Descripción

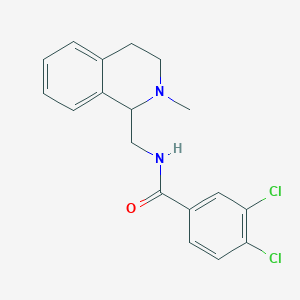

BPR1M97 is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of two chlorine atoms at the 3 and 4 positions of the benzene ring, and a benzamide moiety linked to an isoquinoline derivative

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of BPR1M97 typically involves multiple steps. One common method includes the following steps:

Nitration and Reduction: The starting material, 3,4-dichloronitrobenzene, undergoes nitration followed by reduction to yield 3,4-dichloroaniline.

Acylation: The 3,4-dichloroaniline is then acylated with an appropriate acyl chloride to form the benzamide intermediate.

Isoquinoline Derivative Formation: The isoquinoline derivative is synthesized separately through a series of reactions involving the cyclization of a suitable precursor.

Coupling Reaction: Finally, the benzamide intermediate is coupled with the isoquinoline derivative under specific conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Análisis De Reacciones Químicas

Types of Reactions

BPR1M97 can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.

Substitution: The chlorine atoms on the benzene ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce various substituted benzamides.

Aplicaciones Científicas De Investigación

Pharmacological Profile

BPR1M97 exhibits full agonist activity at both MOP and NOP receptors, which is significant for developing analgesics with fewer side effects than traditional opioids like morphine. The compound has been shown to produce potent antinociceptive effects in various animal models, demonstrating its potential as an effective pain management solution.

Key Findings from Research Studies

- Analgesic Efficacy : In animal studies, this compound provided better analgesia in cancer-induced pain models than morphine, with a faster onset of action (10 minutes post-injection) and reduced side effects such as respiratory depression and gastrointestinal dysfunction .

- Mechanism of Action : this compound acts as a G protein-biased agonist for NOP receptors while fully activating MOP receptors. This biased signaling could explain its reduced adverse effects compared to traditional opioids .

Comprehensive Data Table

The following table summarizes the pharmacological effects and safety profiles of this compound compared to morphine and other opioids:

| Compound | Receptor Activity | Analgesic Efficacy | Side Effects | Withdrawal Symptoms |

|---|---|---|---|---|

| This compound | MOP (Full), NOP (G protein-biased) | Superior in cancer pain models | Minimal respiratory and gastrointestinal dysfunction | Reduced withdrawal symptoms |

| Morphine | MOP (Full) | High | Severe respiratory depression, constipation | Significant withdrawal symptoms |

| Fentanyl | MOP (Full) | Very high | Respiratory depression, addiction potential | Moderate withdrawal symptoms |

Case Study 1: Cancer Pain Management

In a controlled study involving mice with cancer-induced pain, this compound was administered subcutaneously. The results indicated that it provided significant pain relief within 10 minutes, outperforming morphine in terms of both efficacy and safety. The study highlighted that this compound's dual receptor activation could lead to enhanced analgesic effects without the common side effects associated with opioid use .

Case Study 2: Opioid Dependence

Another study explored the potential of this compound in reducing opioid dependence. Mice treated with this compound exhibited fewer withdrawal symptoms compared to those treated with traditional opioids. This suggests that this compound may not only serve as an effective analgesic but also help mitigate the risks associated with opioid addiction .

Mecanismo De Acción

The mechanism of action of BPR1M97 involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparación Con Compuestos Similares

Similar Compounds

3,4-dichlorobenzamide: Lacks the isoquinoline moiety, making it less complex.

N-[(2-methyl-3,4-dihydro-1H-isoquinolin-1-yl)methyl]benzamide: Does not have the chlorine substituents on the benzene ring.

Uniqueness

BPR1M97 is unique due to the presence of both the dichlorobenzene and isoquinoline moieties, which contribute to its distinct chemical and biological properties.

This compound’s unique structure and potential applications make it a valuable subject of study in various scientific fields

Actividad Biológica

BPR1M97 is a novel compound that has garnered attention due to its dual action as a mu-opioid receptor (MOR) and nociceptin/orphanin FQ peptide (NOP) receptor agonist. This unique pharmacological profile positions this compound as a promising candidate for pain management with potentially reduced side effects compared to traditional opioids.

This compound exhibits full agonist properties at the MOR, which is primarily responsible for mediating analgesia, while also acting as a G protein-biased agonist at the NOP receptor. This dual action allows this compound to provide effective pain relief while minimizing adverse effects commonly associated with opioid use, such as respiratory depression and gastrointestinal dysfunction .

Key Findings from Research

- In Vitro Studies : this compound demonstrated significant activity in various assays, including cyclic adenosine monophosphate (cAMP) production and β-arrestin recruitment. It was shown to initiate faster antinociceptive effects within 10 minutes after subcutaneous injection, outperforming morphine in models of cancer-induced pain .

- In Vivo Studies : Multiple animal models were utilized to assess the efficacy and safety profile of this compound. It exhibited less global activity reduction and fewer withdrawal symptoms compared to traditional opioids when naloxone was administered, indicating a lower potential for addiction and dependence .

Comparative Analysis of Biological Activity

The following table summarizes the biological activity of this compound in comparison with other opioid ligands:

| Compound | Receptor Type | pEC50 (CL 95%) | Emax ± S.E.M. | Activity Type |

|---|---|---|---|---|

| This compound | MOR/NOP | 9.59 (9.30–9.88) | 289 ± 34 | Full Agonist |

| DAMGO | MOR | 8.48 (8.35–8.61) | 100 | Full Agonist |

| PZM21 | MOR | 7.73 | 83 | Partial Agonist |

| N/OFQ(1-13) | NOP | 9.29 (9.12–9.46) | 368 ± 11 | Inactive |

Case Studies

Several case studies have highlighted the potential of this compound in clinical settings:

- Pain Management : In a study involving cancer-induced pain models, this compound provided superior analgesia compared to morphine without inducing significant side effects such as respiratory depression or constipation .

- Behavioral Studies : Behavioral assessments indicated that this compound did not lead to conditioned place preference (CPP), a common indicator of addictive potential, suggesting its lower risk for abuse compared to traditional opioids .

Propiedades

IUPAC Name |

3,4-dichloro-N-[(2-methyl-3,4-dihydro-1H-isoquinolin-1-yl)methyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18Cl2N2O/c1-22-9-8-12-4-2-3-5-14(12)17(22)11-21-18(23)13-6-7-15(19)16(20)10-13/h2-7,10,17H,8-9,11H2,1H3,(H,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIYLICKKTYEDQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC=CC=C2C1CNC(=O)C3=CC(=C(C=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does BPR1M97 interact with its targets to produce analgesic effects?

A1: this compound acts as a dual agonist at both the mu opioid receptor (MOR) and the nociceptin-orphanin FQ peptide receptor (NOP). [] This dual activation mechanism is believed to contribute to its potent antinociceptive effects. While the precise downstream signaling pathways remain under investigation, activation of these receptors is known to modulate pain perception within the central and peripheral nervous systems.

Q2: What are the potential advantages of this compound compared to morphine for pain management based on the research findings?

A2: The research suggests that this compound might offer a safer alternative to morphine. [] While both compounds demonstrate strong antinociceptive effects, this compound exhibited a potentially improved safety profile in preclinical studies. Further research is necessary to confirm these findings and to fully elucidate the therapeutic window and potential advantages of this compound.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.